(2-Cyclopropylfuran-3-yl)methanol

Medicinal Chemistry Physicochemical Properties Drug Design

(2-Cyclopropylfuran-3-yl)methanol (CAS 2731010-65-2) is a heterocyclic building block comprising a furan ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 3-position. With a molecular weight of 138.16 g/mol and a predicted LogP of 1.65, it occupies a physicochemical space distinct from both unsubstituted furan methanols and regioisomeric cyclopropyl-furan methanol analogs.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
Cat. No. B13625876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropylfuran-3-yl)methanol
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=CO2)CO
InChIInChI=1S/C8H10O2/c9-5-7-3-4-10-8(7)6-1-2-6/h3-4,6,9H,1-2,5H2
InChIKeyWYPNXLFDGXTNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Cyclopropylfuran-3-yl)methanol – Procurement-Relevant Overview for a Furan-Based Building Block


(2-Cyclopropylfuran-3-yl)methanol (CAS 2731010-65-2) is a heterocyclic building block comprising a furan ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 3-position . With a molecular weight of 138.16 g/mol and a predicted LogP of 1.65, it occupies a physicochemical space distinct from both unsubstituted furan methanols and regioisomeric cyclopropyl-furan methanol analogs . The compound is commercially available at 98% purity from multiple suppliers, positioning it as an accessible intermediate for medicinal chemistry and agrochemical discovery programs .

Why Generic Furan Methanol Substitution Fails: (2-Cyclopropylfuran-3-yl)methanol Differentiation Drivers


Regioisomeric cyclopropyl-furan methanol analogs (e.g., the 5-cyclopropyl-2-yl isomer, CAS 1935403-22-7) share the same molecular formula (C8H10O2) and molecular weight (138.16) but differ in the placement of both the cyclopropyl and hydroxymethyl substituents on the furan ring . This positional variation alters electronic distribution, steric environment, and hydrogen-bonding geometry, which in turn affects reactivity in downstream coupling reactions (e.g., esterification, oxidation to aldehyde, or Suzuki coupling via the corresponding boronic ester) . Furthermore, the absence of the cyclopropyl group in simpler furan methanol building blocks such as 3-furanmethanol (CAS 4412-91-3) results in a substantially lower LogP (~0.77 vs. 1.65), reducing lipophilicity-driven membrane permeability when incorporated into bioactive molecules [1]. Generic substitution without considering these regio- and substituent-specific differences risks altering the pharmacokinetic profile or synthetic efficiency of the final compound.

Quantitative Differentiation Evidence for (2-Cyclopropylfuran-3-yl)methanol vs. Closest Analogs


Lipophilicity Advantage of the Cyclopropyl Group: LogP Comparison vs. 3-Furanmethanol

The introduction of the cyclopropyl group at the 2-position elevates the predicted LogP of (2-cyclopropylfuran-3-yl)methanol to 1.65, compared with 0.77 for the unsubstituted parent compound 3-furanmethanol [1]. This is a net increase of +0.88 log units, corresponding to an approximately 7.6-fold increase in the octanol-water partition coefficient. This difference is meaningful for building block selection: the higher lipophilicity can improve passive membrane permeability of final drug candidates incorporating this scaffold, while the retained TPSA of 33.37 Ų maintains sufficient polarity for aqueous solubility .

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Differentiation: Physicochemical Comparison with the 5-Cyclopropyl-2-yl Isomer

The 2-cyclopropyl-3-hydroxymethyl substitution pattern on the target compound yields a predicted LogP of 1.65 and TPSA of 33.37 Ų, compared to the 5-cyclopropyl-2-hydroxymethyl isomer (CAS 1935403-22-7) for which only boiling point (245.1±25.0 °C) and density (1.211±0.06 g/cm³) predictions are publicly available . While direct LogP data for the comparator are unavailable, the positional isomer has its hydroxymethyl group at the electronically distinct 2-position (adjacent to the furan oxygen), which is expected to confer different hydrogen-bonding geometry and steric accessibility compared to the 3-position in the target compound. This regioisomeric difference is critical for synthetic planning because the 3-hydroxymethyl group in the target compound avoids the steric congestion imposed by the adjacent cyclopropyl substituent, potentially enabling higher-yielding esterification or oxidation reactions than the 2-substituted isomer .

Synthetic Chemistry Building Block Selection Regioisomer Comparison

Commercial Availability and Purity Benchmarking

(2-Cyclopropylfuran-3-yl)methanol is available from Leyan at 98% purity (Product No. 1717988, CAS 2731010-65-2) . The 5-cyclopropyl-2-yl regioisomer is also listed at 98% purity by the same supplier (Product No. 1769134) . The target compound is further derivatizable: the corresponding pinacol boronate ester (2-(2-cyclopropylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS 2364585-51-1) is commercially listed, confirming precedent for Suzuki-coupling-ready derivatives . This demonstrates that the target scaffold has an established supply chain and validated downstream chemistry, reducing procurement risk compared to less precedented analogs.

Procurement Supply Chain Quality Control

Synthetic Tractability via Cyclopropyl Methanol Halocyclization Chemistry

Cyclopropyl methanol substrates, as a general class, undergo TfOH-catalyzed hydroxylation/halocyclization with N-halosuccinimides to yield 3-halohydrofurans in moderate to excellent yields with preferential cis diastereoselectivity [1]. The published method was demonstrated to be applicable to cyclopropyl methanols bearing electron-withdrawing, electron-donating, and sterically demanding functional groups, using catalyst loadings as low as 1 mol% [1]. Although (2-cyclopropylfuran-3-yl)methanol was not among the specific substrates reported, the demonstrated broad substrate scope of this methodology implies that the target compound can serve as a viable entry point into 3-halohydrofuran chemical space, expanding its utility beyond simple ester/amide coupling [1].

Synthetic Methodology Halohydrofuran Synthesis Diastereoselectivity

High-Value Application Scenarios for (2-Cyclopropylfuran-3-yl)methanol in Research and Industry


Medicinal Chemistry: Lipophilic Furan Scaffold for Lead Optimization

The LogP of 1.65, representing a +0.88 log unit increase over 3-furanmethanol, makes this building block suitable for incorporation into lead compounds where enhanced membrane permeability is desired without dramatically increasing molecular weight [1]. The cyclopropyl group also introduces conformational restraint, a well-precedented tactic in medicinal chemistry for improving target binding affinity. The 3-hydroxymethyl handle enables further diversification via esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid .

Diversity-Oriented Synthesis: Entry into 3-Halohydrofuran Chemical Space

The cyclopropyl methanol motif enables TfOH-catalyzed halocyclization to yield 3-halohydrofurans, a transformation not accessible to simple furan methanols lacking the cyclopropane ring [1]. This opens access to a distinct region of heterocyclic chemical space for compound library construction, with the potential for cis-diastereoselective product formation as demonstrated in the class-level methodology [1].

Suzuki Coupling Partner via Commercial Boronate Ester Derivative

The commercial availability of 2-(2-cyclopropylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2364585-51-1) directly enables the use of this scaffold in Suzuki-Miyaura cross-coupling reactions . This is a key advantage over analogs for which no boronate ester derivative is commercially listed, reducing synthetic burden in medicinal chemistry programs that require late-stage C–C bond formation at the furan 3-position.

Agrochemical Discovery: Cyclopropyl-Containing Furan Building Block

Cyclopropyl groups are prevalent in agrochemical active ingredients due to their metabolic stability and unique steric properties . The combination of a cyclopropyl group with a furan ring bearing a hydroxymethyl functional handle offers a compact, lipophilic scaffold suitable for agrochemical lead generation, particularly where the 3-substitution pattern provides a distinct vector for target engagement compared to the more common 2-substituted furan analogs.

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